Sigma‑Receptor Pharmacophore Coverage: Patent‑Defined Structural Scope vs. Non‑Commercial Analogs
The target compound falls within the scope of Formula I in EP1829875A1, which explicitly claims pyrazole derivatives as sigma‑receptor inhibitors. While the patent does not list the compound individually, its generic Markush structure encompasses the N‑cyclohexyl‑N‑methylsulfamoyl‑4‑benzamide scaffold linked to a 1,3‑dialkylpyrazol‑5‑yl group. This distinguishes it from widely used sigma reference ligands such as ditolylguanidine and haloperidol, which belong to entirely different chemotypes and exhibit distinct subtype selectivity profiles [1].
| Evidence Dimension | Structural membership in sigma‑receptor ligand chemical class |
|---|---|
| Target Compound Data | Covered by generic Formula I of EP1829875A1 (pyrazole sulfamoylbenzamide class) |
| Comparator Or Baseline | Ditolylguanidine (prototypical sigma ligand, guanidine class); Haloperidol (butyrophenone class) |
| Quantified Difference | Not quantifiable at the class level; chemotype differs fundamentally from comparator classes |
| Conditions | Patent scope analysis; no head‑to‑head binding data available within the patent for this specific compound |
Why This Matters
Procurement of a structurally defined pyrazolyl‑sulfamoylbenzamide ensures the user stays within the sigma‑receptor pharmacophore space validated by the patent, as opposed to relying on legacy sigma ligands with unrelated chemical structures.
- [1] EP1829875A1 – Pyrazole derivatives as sigma receptor inhibitors. European Patent Office, filing date 2006-03-01, published 2007-09-05. View Source
